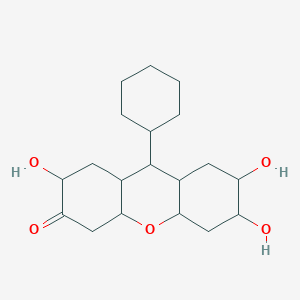
9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with suitable hydroxylated intermediates in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the xanthene core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biomolecules. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-2,3,7-trihydroxy-6-fluorone: Known for its use as an acid colorimetric reagent.
1,3,5-Tricyclohexyl-1,3,5-triazinane-2,4,6-trione: A cyclic polyamide with notable biological activities.
Uniqueness
9-Cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one is unique due to its specific arrangement of hydroxyl groups and the presence of a cyclohexyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H30O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9-cyclohexyl-2,6,7-trihydroxy-1,2,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydroxanthen-3-one |
InChI |
InChI=1S/C19H30O5/c20-13-6-11-17(8-15(13)22)24-18-9-16(23)14(21)7-12(18)19(11)10-4-2-1-3-5-10/h10-15,17-22H,1-9H2 |
InChI Key |
DEARKMNDHPQUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2C3CC(C(CC3OC4C2CC(C(=O)C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















